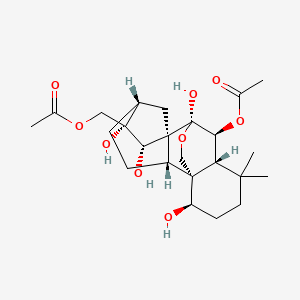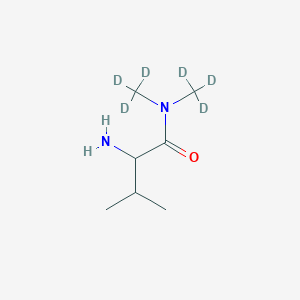
Maoyerabdosin
概要
説明
Maoyerabdosin is a diterpenoid compound isolated from the herbs of Isodon japonica. It is known for its complex molecular structure and significant biological activities. The compound has a molecular formula of C24H36O9 and a molecular weight of 468.54 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: Maoyerabdosin is primarily extracted from natural sources, specifically the leaves of Isodon japonica. The extraction process involves solvent extraction using chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, or acetone . The compound is then purified through various chromatographic techniques to achieve a high purity level of ≥98% .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Isodon japonica using similar solvents and purification methods. The process is optimized to ensure maximum yield and purity, making it suitable for scientific research and potential pharmaceutical applications .
化学反応の分析
Types of Reactions: Maoyerabdosin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products:
科学的研究の応用
Maoyerabdosin has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of diterpenoids and their chemical properties.
Medicine: this compound is being investigated for its potential use in anticancer therapies.
Industry: It is used in the development of natural product libraries for drug discovery and development.
作用機序
The mechanism of action of Maoyerabdosin involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating various cellular processes, including apoptosis and cell cycle regulation. The compound’s cytotoxic effects on cancer cells are attributed to its ability to induce apoptosis through the activation of specific signaling pathways .
類似化合物との比較
Maoyerabdosin is unique among diterpenoids due to its specific molecular structure and biological activities. Similar compounds include:
- Lasiodonin
- Odonicin
- Enmenin
- Oridonin
- Beta-sitosterol
- Daucosterol
特性
IUPAC Name |
[(1S,2S,5R,6S,7S,8S,9S,10S,11R,15R)-10-acetyloxy-6,7,9,15-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O9/c1-12(25)31-11-23(29)14-5-6-15-21-10-32-24(30,22(15,9-14)19(23)28)18(33-13(2)26)17(21)20(3,4)8-7-16(21)27/h14-19,27-30H,5-11H2,1-4H3/t14-,15+,16-,17-,18+,19+,21-,22+,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGWGNNIXJOCTA-ZEHIXQIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1(C2CCC3C(C2)(C1O)C4(C(C5C3(CO4)C(CCC5(C)C)O)OC(=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@]1([C@@H]2CC[C@@H]3[C@@](C2)([C@@H]1O)[C@]4([C@H]([C@H]5[C@@]3(CO4)[C@@H](CCC5(C)C)O)OC(=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Maoyerabdosin and where has it been found?
A1: this compound is a natural compound first isolated from the plant Isodon macrocalyx. [, ] It has also been found in the aerial parts of Rabdosia excisa, marking the first time this compound has been isolated from this particular plant species. []
Q2: Has the structure of this compound been confirmed, and if so, what is known about it?
A2: While the initial structure of this compound was proposed based on data from Isodon macrocalyx, further research led to a revision of its structure. [, ] Unfortunately, the specific details of this revised structure are not available within the provided abstracts.
Q3: Are there any other interesting compounds found alongside this compound in Rabdosia excisa?
A3: Yes, the study on Rabdosia excisa led to the isolation of nine compounds in total. [] Notably, alongside this compound, Dayecrystal A, Acetylsventenic acid, Sventenic acid, and Trichokaurin were also identified for the first time within this plant species. []
Q4: Where can I find more information specifically about the isolation and characterization of this compound from Isodon macrocalyx?
A4: The publications by K. Fujiwara et al. in "Phytochemistry" are the primary sources cited regarding this compound's initial isolation and structural characterization. [, ] Additionally, the paper titled "Revised Structure of this compound" likely holds key information regarding the updated structural understanding of the compound. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




